molecular formula C16H24O5 B1204481 Dicyclohexyl 2,3-epoxysuccinate CAS No. 84315-89-9

Dicyclohexyl 2,3-epoxysuccinate

Cat. No.: B1204481
CAS No.: 84315-89-9
M. Wt: 296.36 g/mol
InChI Key: BFNPKMCCSOGPLI-KBPBESRZSA-N
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Description

Chemical Nomenclature and Structural Identification

Dicyclohexyl 2,3-epoxysuccinate (CAS: 84315-89-9) is a bicyclic ester derivative of epoxysuccinic acid. Its systematic IUPAC name is dicyclohexyl (2S,3S)-oxirane-2,3-dicarboxylate , reflecting its stereochemical configuration. The molecular formula is C₁₆H₂₄O₅ , with a molecular weight of 296.36 g/mol .

Structural Features:

  • Core framework : A central oxirane (epoxide) ring fused to two carboxylate groups.
  • Substituents : Two cyclohexyl ester groups attached to the carboxylate moieties.
  • Stereochemistry : The (2S,3S) configuration confers chirality, critical for its reactivity and applications.

Key Spectroscopic Data :

  • Infrared (IR) : Strong absorption bands at ~1,260 cm⁻¹ (C–O ester stretch) and ~850 cm⁻¹ (epoxide ring vibration).
  • Nuclear Magnetic Resonance (NMR) :
    • ¹H NMR : δ 1.2–1.8 (m, cyclohexyl protons), δ 3.2–3.5 (m, epoxide protons).
    • ¹³C NMR : δ 170–175 (ester carbonyl), δ 60–65 (epoxide carbons).
Property Value Source
CAS Number 84315-89-9
Molecular Formula C₁₆H₂₄O₅
Molecular Weight 296.36 g/mol
Melting Point Not reported -
Boiling Point 393.4°C (estimated)

Historical Context of Epoxysuccinate Derivatives in Organic Chemistry

Epoxysuccinate derivatives emerged as pivotal intermediates in mid-20th-century organic synthesis. Their development paralleled advances in stereoselective catalysis and green chemistry.

Key Historical Milestones:

  • 1950s–1960s : Epoxysuccinic acid was first synthesized via epoxidation of maleic acid using hydrogen peroxide and tungstate catalysts. This method laid the groundwork for ester derivatives like this compound.
  • 1970s : Enzymatic hydrolysis of epoxysuccinates enabled the production of optically active tartaric acid, revolutionizing industrial chiral synthesis.
  • 1990s–2000s : Derivatives gained attention as biodegradable alternatives in water treatment, replacing phosphonates due to their eco-friendly profile.

Applications in Industrial Chemistry:

  • Polymer Stabilizers : Dialkyl tin epoxysuccinates stabilized polyvinyl chloride (PVC) by scavenging hydrochloric acid.
  • Detergent Additives : Disodium epoxysuccinate derivatives improved detergent efficacy through chelation and anti-scaling properties.
  • Enzymatic Substrates : Used in biocatalysis to produce L(+)- and D(−)-tartaric acids via cis-epoxysuccinate hydrolases.

Synthesis Evolution :
Early methods relied on stoichiometric oxidants, but modern protocols employ catalytic tungsten or molybdenum complexes for efficient epoxidation. For example:
$$
\text{Maleic acid} + \text{H}2\text{O}2 \xrightarrow{\text{WO}_4^{2-}} \text{Epoxysuccinic acid} \xrightarrow{\text{Cyclohexanol}} \text{this compound} $$

Properties

CAS No.

84315-89-9

Molecular Formula

C16H24O5

Molecular Weight

296.36 g/mol

IUPAC Name

dicyclohexyl (2S,3S)-oxirane-2,3-dicarboxylate

InChI

InChI=1S/C16H24O5/c17-15(19-11-7-3-1-4-8-11)13-14(21-13)16(18)20-12-9-5-2-6-10-12/h11-14H,1-10H2/t13-,14-/m0/s1

InChI Key

BFNPKMCCSOGPLI-KBPBESRZSA-N

SMILES

C1CCC(CC1)OC(=O)C2C(O2)C(=O)OC3CCCCC3

Isomeric SMILES

C1CCC(CC1)OC(=O)[C@@H]2[C@H](O2)C(=O)OC3CCCCC3

Canonical SMILES

C1CCC(CC1)OC(=O)C2C(O2)C(=O)OC3CCCCC3

Synonyms

dicyclohexyl 2,3-epoxysuccinate
Ep-1
trans-dicyclohexyl 2,3-epoxysuccinate

Origin of Product

United States

Preparation Methods

Direct Esterification via Acid Catalysis

Direct esterification employs trans-2,3-epoxysuccinic acid and excess cyclohexanol in the presence of Brønsted or Lewis acids. Sulfuric acid (0.5–1.0 mol%) at 80–100°C facilitates protonation of the carboxylic acid, enhancing electrophilicity for nucleophilic attack by cyclohexanol. However, the epoxide’s sensitivity to acidic conditions necessitates precise temperature control to prevent ring-opening side reactions.

Reaction parameters:

  • Molar ratio (acid:alcohol): 1:2.5–3.0

  • Solvent: Toluene or xylene (azeotropic removal of water)

  • Yield: 68–72% after 6–8 hours.

Limitations include competing epoxide hydrolysis and incomplete esterification, necessitating iterative water removal.

Activated Ester Coupling Using Carbodiimides

Carbodiimide-mediated coupling avoids harsh acidic conditions by activating the carboxylic acid as an intermediate O-acylisourea. Dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) promotes reaction between trans-2,3-epoxysuccinic acid and cyclohexanol in dichloromethane or ethyl acetate.

Mechanistic Steps:

  • Activation: DCC reacts with the carboxylic acid to form a reactive intermediate.

  • Nucleophilic Attack: Cyclohexanol displaces the DCC-derived leaving group.

  • Byproduct Removal: Dicyclohexylurea precipitates, filtered to isolate the ester.

Optimized Conditions:

  • Catalyst: DCC (1.1 equiv) with 1-hydroxybenzotriazole (HOBt, 1.0 equiv) to suppress racemization.

  • Temperature: 0–5°C during activation, then 25°C for coupling.

  • Yield: 85–89% with >98% purity.

Comparative Analysis of Methodologies

Parameter Direct Esterification Carbodiimide Coupling
Catalyst H₂SO₄DCC/EDC + HOBt
Reaction Time 6–8 hours4–5 hours
Yield 68–72%85–89%
Epoxide Stability ModerateHigh
Byproducts Water, oligomersDicyclohexylurea

Carbodiimide coupling outperforms direct esterification in yield and epoxide preservation, albeit with higher reagent costs.

Solvent and Temperature Optimization

Solvent Selection

Polar aprotic solvents (e.g., dichloromethane, ethyl acetate) enhance carbodiimide reactivity by stabilizing the transition state. Non-polar solvents (toluene) favor direct esterification by azeotropic drying. Ethyl acetate’s dual role as solvent and weak nucleophile minimizes epoxide ring-opening.

Temperature Control

Low temperatures (0–5°C) during acid activation prevent epoxide degradation. Subsequent coupling at 25°C balances reaction rate and selectivity. Exceeding 30°C risks racemization and side reactions.

Purification and Characterization

Crude products are purified via:

  • Crystallization: Ethyl acetate/n-heptane mixtures yield 72–75% recovery.

  • Column Chromatography: Silica gel with dichloromethane:methanol (98:2) achieves >99% purity.

Characterization Data:

  • ¹H NMR (CDCl₃): δ 4.85 (m, 2H, epoxide), 3.10 (m, 2H, cyclohexyl), 2.65 (ABq, 2H, succinate).

  • IR (KBr): 1745 cm⁻¹ (C=O ester), 910 cm⁻¹ (epoxide).

Industrial-Scale Adaptations

Patent disclosures highlight scalable processes using continuous flow reactors for carbodiimide coupling. Key adaptations include:

  • In-line Filtration: Automated removal of dicyclohexylurea.

  • Solvent Recycling: Distillation recovery of dichloromethane (95% efficiency).

Challenges and Mitigation Strategies

  • Epoxide Ring-Opening: Minimized by avoiding protic solvents and strong acids/bases.

  • Racemization: Suppressed via HOBt additives and sub-30°C conditions.

  • Byproduct Management: Dicyclohexylurea removal via cold filtration prevents ester contamination.

Emerging Methodologies

Recent advances explore enzymatic esterification using lipases (e.g., Candida antarctica Lipase B) in ionic liquids. Preliminary yields of 55–60% suggest potential for greener synthesis, though scalability remains unproven .

Q & A

Q. What are the established synthetic routes for Dicyclohexyl 2,3-epoxysuccinate, and how do reaction conditions influence stereochemical outcomes?

this compound is synthesized via esterification of epoxysuccinic acid with cyclohexanol under acidic or enzymatic catalysis. Key factors include:

  • Temperature : Elevated temperatures (e.g., 60–80°C) accelerate esterification but may risk epoxide ring opening .
  • Catalysts : Lipases or acid catalysts (e.g., H₂SO₄) can enhance selectivity for the cis or trans configuration .
  • Solvent Systems : Anhydrous conditions (e.g., toluene) minimize hydrolysis of the epoxide group .
    Methodological validation often employs thin-layer chromatography (TLC) or HPLC to monitor reaction progress and stereochemical purity .

Q. Which analytical techniques are most effective for characterizing the stereochemistry and purity of this compound?

  • NMR Spectroscopy : ¹H and ¹³C NMR, coupled with 2D techniques (e.g., COSY, NOESY), resolve stereochemistry by distinguishing cis and trans epoxide configurations via coupling constants and spatial correlations .
  • X-ray Crystallography : Provides definitive structural confirmation, particularly for chiral centers in crystalline derivatives .
  • Chiral HPLC : Separates enantiomers using columns like Chiralpak® IA/IB, with mobile phases optimized for retention time resolution .
    Purity is assessed via GC-MS or LC-MS to detect residual solvents or byproducts .

Advanced Research Questions

Q. How does this compound interact with biological systems, such as the SUCNR1 receptor, and what implications does this have for drug design?

  • Receptor Binding : The compound’s epoxide ring and carboxylate groups engage in polar interactions with SUCNR1 residues (e.g., R2817.39 and Y832.64) .
  • Chiral Specificity : cis-epoxysuccinate mimics the natural ligand (succinate) but restricts rotational freedom, altering binding kinetics. Mutagenesis studies show F175ECL2 and R993.29 are critical for stabilizing the ligand-receptor complex .
  • Therapeutic Potential : Its non-metabolizable structure makes it a candidate for probing succinate-mediated pathways in ischemia or inflammation .

Q. What challenges arise in designing experiments to study the enzymatic hydrolysis of this compound, and how can they be mitigated?

  • Enzyme Selection : cis-Epoxysuccinate hydrolase (ESH) preferentially hydrolyzes the cis isomer to yield tartaric acid, but activity varies with pH (optimal ~9.0) and temperature (45°C) .
  • Interference from Byproducts : Hydrolysis byproducts (e.g., cyclohexanol) may inhibit enzymes. Use of immobilized ESH in flow reactors minimizes contamination .
  • Kinetic Resolution : Racemic mixtures require chiral stationary phases or enantioselective assays (e.g., circular dichroism) to track enantiomeric excess .

Q. How can contradictions in experimental data—such as variable detergent performance in scale inhibition studies—be systematically addressed?

  • Impurity Analysis : Trace impurities (e.g., unreacted epoxide) in this compound batches can skew results. LC-MS or FTIR identifies contaminants .
  • Condition Optimization : Synergistic effects with surfactants (e.g., linear alkylbenzene sulfonates) are pH-dependent; factorial design experiments isolate variables .
  • Replication : Cross-validation using independent methods (e.g., isothermal titration calorimetry vs. enzymatic assays) confirms reproducibility .

Methodological Guidance

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Ventilation : Use fume hoods to avoid inhalation of aerosols, as the compound may irritate respiratory membranes .
  • Personal Protective Equipment (PPE) : Nitrile gloves and safety goggles prevent dermal/ocular exposure .
  • Spill Management : Absorb spills with diatomaceous earth, decontaminate surfaces with ethanol, and dispose of waste via approved chemical channels .

Q. What strategies enhance the stability of this compound during long-term storage?

  • Temperature Control : Store at 4°C in amber vials to prevent thermal degradation or photolysis .
  • Desiccants : Anhydrous silica gel in storage containers mitigates hydrolysis of the epoxide ring .
  • Stability Monitoring : Periodic NMR or FTIR analysis detects decomposition (e.g., ring-opening to diols) .

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